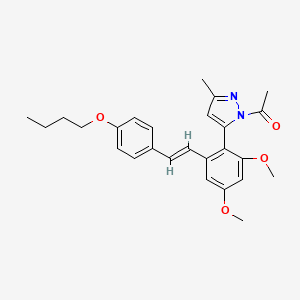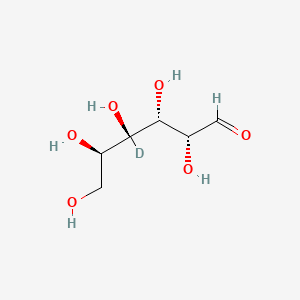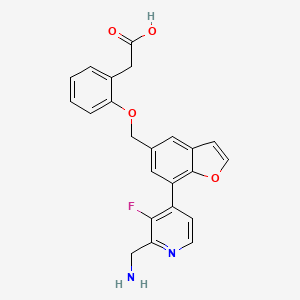
Pelecopan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Pelecopan involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that this compound is synthesized to achieve high purity and potency, with an IC50 value of 14.3 nM for complement factor D .
Chemical Reactions Analysis
Pelecopan undergoes various chemical reactions, primarily focusing on its inhibitory activity against complement factor D. It exhibits potent inhibitory activity for purified human factor D and inhibits its proteolytic activity against factor B bound to C3b. The major products formed from these reactions include the suppression of C3 fragment deposition on PNH erythrocytes .
Scientific Research Applications
Pelecopan has significant scientific research applications, particularly in the field of immunology and inflammation. It is used to study paroxysmal nocturnal hemoglobinuria, a rare bone marrow failure disorder characterized by hemolytic anemia, thrombosis, and peripheral blood cytopenias. This compound’s ability to inhibit complement factor D makes it a valuable tool for researching alternative pathway-mediated diseases .
Mechanism of Action
Pelecopan exerts its effects by targeting complement factor D, a serine protease involved in the alternative complement pathway. By inhibiting factor D, this compound prevents the formation of the complement component C3 convertase and the amplification loop of the complement cascade. This inhibition prevents both intravascular and extravascular hemolysis in paroxysmal nocturnal hemoglobinuria .
Comparison with Similar Compounds
Pelecopan is unique in its high specificity and potency as a complement factor D inhibitor. Similar compounds include vemircopan, iptacopan, and pegcetacoplan, which also target different components of the complement pathway. this compound’s selectivity for factor D and its oral bioavailability distinguish it from these other inhibitors .
Properties
CAS No. |
2378380-49-3 |
|---|---|
Molecular Formula |
C23H19FN2O4 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[2-[[7-[2-(aminomethyl)-3-fluoropyridin-4-yl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C23H19FN2O4/c24-22-17(5-7-26-19(22)12-25)18-10-14(9-16-6-8-29-23(16)18)13-30-20-4-2-1-3-15(20)11-21(27)28/h1-10H,11-13,25H2,(H,27,28) |
InChI Key |
AUARNXJEAZFQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CC(=C3C(=C2)C=CO3)C4=C(C(=NC=C4)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




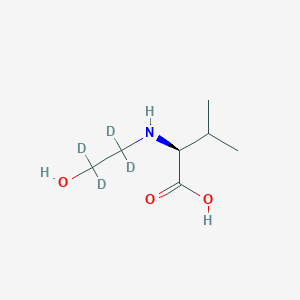
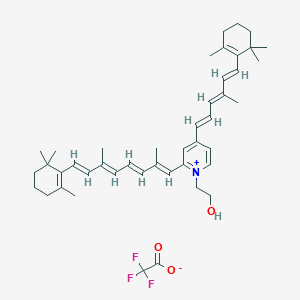
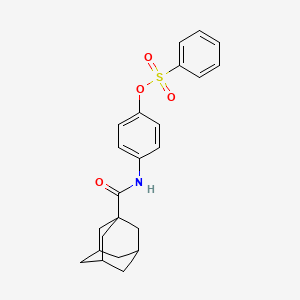
![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)
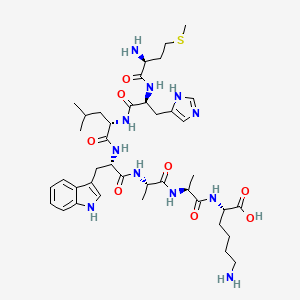


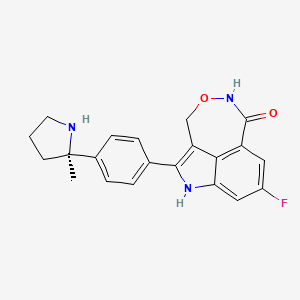

![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)
